molecular formula C11H8FNO3S2 B2824776 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine CAS No. 2411300-34-8

4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine

Cat. No. B2824776
CAS RN: 2411300-34-8
M. Wt: 285.31
InChI Key: NYMRWSTVELTGNS-UHFFFAOYSA-N
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Description

4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine, also known as FSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique structure that makes it a promising candidate for research.

Mechanism of Action

The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfanyl group. This nucleophilic behavior makes this compound a useful building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for further research in the field of drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine. One potential application is in the field of drug discovery, where this compound can be used as a building block for the synthesis of new drugs. This compound can also be studied for its potential use in the field of organic electronics, where it can be used to synthesize new organic semiconductors. Additionally, this compound can be studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation. Overall, this compound has great potential for further research in various fields.

Synthesis Methods

The synthesis of 4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine involves the reaction of 4-fluorophenol with thionyl chloride to form 4-fluorophenyl chlorosulfite. This intermediate is then reacted with 2-mercaptopyridine to produce this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(4-Fluorosulfonyloxyphenyl)sulfanylpyridine has been studied extensively for its potential applications in various fields. One such application is in the field of organic electronics, where this compound has been used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation.

properties

IUPAC Name

4-(4-fluorosulfonyloxyphenyl)sulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S2/c12-18(14,15)16-9-1-3-10(4-2-9)17-11-5-7-13-8-6-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRWSTVELTGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)F)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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